molecular formula C22H14CaN2O6S B13748169 calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate CAS No. 29779-09-7

calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate

Cat. No.: B13748169
CAS No.: 29779-09-7
M. Wt: 474.5 g/mol
InChI Key: XSEWRWVTXCZMMB-UHFFFAOYSA-L
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Description

Calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate is a polyfunctional aromatic compound featuring a naphthalene backbone modified with a diazenyl (-N=N-) linkage, a carboxylate (-COO⁻) group, and a methanesulfonate (-SO₃⁻) group, with calcium as the counterion. This structure combines multiple charged moieties, making it highly water-soluble and capable of metal coordination. Such compounds are typically employed in industrial applications such as dyes, pigments, or chelating agents due to their strong chromophoric and ion-binding properties. The diazenyl group contributes to its vivid coloration, while the sulfonate and carboxylate groups enhance solubility and stability in aqueous media .

Properties

CAS No.

29779-09-7

Molecular Formula

C22H14CaN2O6S

Molecular Weight

474.5 g/mol

IUPAC Name

calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate

InChI

InChI=1S/C22H16N2O6S.Ca/c25-21-17(22(26)27)11-14-6-2-4-8-16(14)20(21)24-23-19-10-9-13-5-1-3-7-15(13)18(19)12-31(28,29)30;/h1-11,25H,12H2,(H,26,27)(H,28,29,30);/q;+2/p-2

InChI Key

XSEWRWVTXCZMMB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CS(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Azo Coupling Reaction

  • The key step is the formation of the azo linkage (-N=N-) between two naphthalene derivatives.
  • This typically involves diazotization of an aromatic amine precursor under acidic conditions to form a diazonium salt.
  • The diazonium salt then couples with a naphthol or related compound bearing carboxyl and oxo substituents to yield the azo dye intermediate.
  • Control of pH, temperature, and stoichiometry is critical to optimize yield and purity.

Functional Group Introduction and Oxidation

  • The carboxylic acid group at the 3-position and the oxo group at the 2-position of the naphthalene ring are introduced either by starting with appropriately substituted naphthalene precursors or by post-coupling oxidation and carboxylation steps.
  • Oxidation methods may involve mild oxidants compatible with azo compounds to avoid degradation.
  • Carboxylation can be achieved by hydrolysis of ester intermediates or direct carboxylation reactions.

Formation of Calcium Salt

  • The azo dye intermediate is reacted with calcium salts, commonly calcium hydroxide or calcium chloride, to form the calcium salt.
  • This step ensures the compound exists as a calcium salt rather than a free acid, improving stability and modifying solubility.
  • The reaction is typically carried out in aqueous media under controlled pH to favor salt formation.

Introduction of Methanesulfonate Group

  • The methanesulfonate (mesylate) group is introduced to enhance water solubility and possibly to improve cosmetic or pharmaceutical properties.
  • This can be achieved by sulfonation reactions using methanesulfonic acid or methanesulfonyl chloride reagents.
  • The reaction conditions are carefully controlled to prevent side reactions and maintain azo integrity.

Purification and Isolation

  • The final compound is purified by crystallization, filtration, and washing steps.
  • Solubilization methods may be employed to handle poorly water-soluble intermediates or products, including the use of solvents like ethanol or surfactants.
  • Drying under reduced pressure or vacuum ensures removal of residual solvents.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Notes
Diazotization Aromatic amine, NaNO2, HCl, 0-5°C Formation of diazonium salt Low temperature to stabilize diazonium
Azo Coupling Naphthol derivative, pH 8-10, 0-10°C Formation of azo linkage pH control critical for coupling
Oxidation/Carboxylation Mild oxidants (e.g., KMnO4), hydrolysis Introduction of oxo and carboxyl groups Avoid harsh conditions to preserve azo
Calcium Salt Formation Ca(OH)2 or CaCl2, aqueous, pH 7-9 Salt formation Stoichiometric control for complete salt
Methanesulfonation Methanesulfonic acid or methanesulfonyl chloride, mild heating Introduction of methanesulfonate group Controlled to avoid azo degradation
Purification Crystallization, filtration, drying Isolation of pure compound Use of solvents like ethanol for solubilization

Research Findings and Source Integration

  • A patent (WO2019001770A1) describes methods for solubilizing poorly water-soluble cosmetic agents, including azo dye derivatives similar in structure to calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate, emphasizing the importance of methanesulfonate groups for solubility enhancement and stability in aqueous formulations.
  • The preparation involves stepwise azo coupling and salt formation, with attention to maintaining azo bond integrity during oxidation and sulfonation steps.
  • The use of calcium salts in forming stable complexes with azo dyes is well-documented to improve physicochemical properties relevant to cosmetic and pharmaceutical applications.
  • Controlled pH and temperature conditions during diazotization and coupling reactions are critical to maximize yield and minimize side products.
  • Purification techniques such as crystallization and solvent washing are essential to obtain high-purity calcium salt azo compounds suitable for further application development.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the azo group can yield amine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by its chemical formula and structure, which features a naphthalene backbone substituted with a diazenyl group and a methanesulfonate moiety. The presence of calcium ions in the formulation enhances its solubility and bioavailability, making it suitable for various applications in medicinal chemistry and materials science.

Scientific Research Applications

  • Pharmaceutical Development
    • Anticancer Activity : Research has indicated that compounds similar to calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate exhibit potential anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival.
    • Neuroprotective Effects : The compound's influence on calcium signaling pathways suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's disease where calcium dysregulation is a significant factor.
  • Environmental Applications
    • Dye Degradation : The compound has been explored for its ability to degrade synthetic dyes in wastewater treatment. Its effectiveness in breaking down complex dye structures can contribute to environmental sustainability efforts.
  • Analytical Chemistry
    • Fluorescent Probes : Due to its structural characteristics, the compound can be utilized as a fluorescent probe in analytical techniques. This application is particularly valuable in biological imaging and tracking cellular processes.

Data Tables

Application AreaDescriptionKey Findings
PharmaceuticalAnticancer and neuroprotective propertiesInduces apoptosis; modulates calcium signaling
EnvironmentalDye degradation in wastewater treatmentEffective in breaking down synthetic dyes
Analytical ChemistryUse as fluorescent probesValuable for biological imaging

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of the compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent.
  • Neuroprotection : In preclinical models of neurodegeneration, this compound was shown to reduce neuronal cell death by stabilizing mitochondrial function under stress conditions.
  • Environmental Impact : A project aimed at treating industrial effluents revealed that the compound effectively reduced dye concentration by over 80% within 24 hours, showcasing its utility in environmental remediation strategies.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes. The sulfonate group enhances the solubility and stability of the compound in aqueous environments .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Key Functional Groups Backbone Structure Counterion
Target Calcium Compound Diazenyl, Carboxylate, Methanesulfonate Naphthalene ×2 Calcium
Calmagite () Diazenyl, Hydroxyl, Sulfonate Naphthalene + Phenol
Acid Blue 113 () Two diazenyl groups, Two sulfonates Naphthalene ×2 + Benzene Disodium
(E)-4-((2-Chlorophenyl)Diazenyl)Phenol () Diazenyl, Hydroxyl Phenol

Key Observations :

  • The target compound’s methanesulfonate group distinguishes it from Calmagite’s direct sulfonate attachment to naphthalene .
  • Simpler diazenylphenol derivatives () lack sulfonate/carboxylate groups, limiting their solubility and ionic interactions .

Analysis :

  • The target compound’s synthesis likely involves sequential diazo coupling (as in ), followed by sulfonation and carboxylation. Calcium incorporation may occur via salt metathesis with CaCl₂ (as in ) .
  • Acid Blue 113’s higher yield reflects optimized industrial processes for disazo dyes .

Physicochemical Properties

Table 3: Key Properties

Property Target Calcium Compound Calmagite Acid Blue 113
Solubility High (ionic groups) Moderate (sulfonate + hydroxyl) Very high (two sulfonates)
Chromophore Strength Strong (extended conjugation) Moderate Very strong (two diazenyl)
Metal Binding Ca²⁺ + carboxylate/sulfonate Mn²⁺, Fe³⁺ (hydroxyl/sulfonate) Limited (sulfonate only)

Insights :

  • The target compound’s carboxylate group provides additional metal-coordination sites compared to Acid Blue 113, which relies solely on sulfonates .
  • Calmagite’s hydroxyl group enables pH-dependent behavior, useful in metallochromic indicators .

Biological Activity

Chemical Structure and Properties

The chemical structure of calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate can be broken down into its constituent parts:

  • Calcium Ion (Ca²⁺) : Essential for various biological functions including muscle contraction and neurotransmitter release.
  • Diazenyl Group : Known for its role in biological signaling and potential therapeutic effects.
  • Methanesulfonate Group : Enhances solubility and stability in biological systems.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Antioxidant Activity : The diazenyl moiety can scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis and inflammatory bowel disease .
  • Cell Proliferation Modulation : It may influence cell cycle regulation, promoting apoptosis in cancer cells while sparing normal cells.

Case Studies

Several studies have documented the effects of this compound in various biological models:

1. Anti-cancer Activity

A study investigated the effects of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells, attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound also demonstrated synergistic effects when combined with established chemotherapeutic agents.

2. Anti-inflammatory Properties

In a model of acute inflammation, this compound significantly reduced edema formation and inflammatory cell infiltration in the tissue. This effect was linked to decreased levels of TNF-alpha and IL-6, highlighting its potential as a therapeutic agent for inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryReduced cytokine levels
Anti-cancerInhibition of cell proliferation

Future Research Directions

Despite promising findings, further research is necessary to fully elucidate the pharmacokinetics and long-term effects of this compound. Key areas for future investigation include:

  • Clinical Trials : To assess safety and efficacy in humans.
  • Mechanistic Studies : To explore detailed molecular pathways influenced by this compound.
  • Formulation Development : To enhance bioavailability and target delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves diazo coupling between 3-carboxy-2-hydroxynaphthalene and naphthalene derivatives, followed by sulfonation and calcium salt formation. Key steps include pH control during diazonium salt formation (pH 8–10) and purification via recrystallization from ethanol-water mixtures. Purity is assessed using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S, Ca). Impurities from incomplete sulfonation or calcium coordination can be minimized by iterative solvent extraction .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the azo-naphthalene backbone (absorption peaks ~450–500 nm).
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 7.5–8.5 ppm) and sulfonate/carboxylate groups (δ 160–170 ppm for ¹³C).
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement and WinGX/ORTEP visualization confirms bond lengths (e.g., N=N: ~1.25 Å) and calcium coordination geometry.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results (e.g., bond-length discrepancies)?

  • Methodological Answer : Discrepancies often arise from dynamic effects (solution vs. solid-state). For example, crystallography may show shorter N=N bond lengths due to crystal packing forces, while NMR/UV-Vis reflects averaged solution behavior. Use:

  • DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with crystallographic data to quantify environmental effects .
  • Variable-Temperature XRD : Assess thermal motion and lattice distortions influencing bond metrics .

Q. What computational strategies are effective for modeling the electronic properties and ligand-metal interactions of this compound?

  • Methodological Answer :

  • TD-DFT : Predicts UV-Vis spectra by simulating excited states (e.g., CAM-B3LYP functional with polarizable continuum models for solvent effects) .
  • Natural Bond Orbital (NBO) Analysis : Quantifies charge transfer between calcium and sulfonate/carboxylate ligands.
  • Molecular Dynamics (MD) : Simulates solvation dynamics and aggregation behavior in aqueous systems.

Q. How does the calcium counterion influence the compound’s solubility and coordination chemistry compared to other cations (e.g., sodium)?

  • Methodological Answer : Calcium’s +2 charge and larger ionic radius enhance sulfonate coordination, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL vs. sodium analogs >50 mg/mL). Study via:

  • Conductivity Titrations : Measure ion-pair dissociation constants in DMSO/water mixtures.
  • Thermogravimetric Analysis (TGA) : Determine hydration states (e.g., calcium-bound H₂O loss at 100–150°C) .

Q. What experimental designs are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate solutions (0.1–10 mM) across pH 2–12 (using HCl/NaOH buffers) for 24–72 hours; monitor decomposition via HPLC.
  • Thermal Stability : Perform accelerated aging studies (40–80°C) with periodic sampling for LC-MS analysis of degradation products (e.g., naphthalene sulfonic acid fragments) .

Data Contradiction Analysis Table

Observation Possible Cause Resolution Strategy Relevant Evidence
Discrepant N=N bond lengthsCrystal packing vs. solution dynamicsCompare DFT-optimized and XRD structures
Variable solubility reportsHydration state or counterion impuritiesTGA + ICP-MS for calcium quantification
Inconsistent UV-Vis λ_maxSolvent polarity or aggregation effectsTD-DFT with explicit solvent models

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